![molecular formula C9H17IN2 B1337637 trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide CAS No. 54828-80-7](/img/structure/B1337637.png)
trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide involves the reaction of 1-methyl-1H-pyrrole with trimethylamine and methyl iodide . The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmacological Potential
The compound exhibits significant pharmacological potential due to its structural similarity to known neurotransmitter modulators. Research indicates that derivatives of pyrrolidine-based compounds can interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The trimethylammonium group enhances solubility and bioavailability, making it a candidate for developing new anxiolytics and antidepressants .
Case Study: Serotonergic Activity
A study demonstrated the agonist activity of similar pyrrolidine derivatives on 5-HT1A receptors, suggesting that trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide could be effective in treating serotonergic dysfunctions such as anxiety and depression. The research included in vitro assays measuring receptor affinity and selectivity, highlighting the compound's potential as a therapeutic agent .
Organic Synthesis
Role as a Reagent
this compound serves as a useful reagent in organic synthesis, particularly in the formation of chiral amines. Its quaternary ammonium structure facilitates nucleophilic substitutions and can be employed in asymmetric synthesis protocols. The compound has been used to synthesize various biologically active molecules through reactions with carbonyl compounds and imines .
Data Table: Synthetic Applications
Reaction Type | Substrate Type | Product Type | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | Carbonyl Compounds | Chiral Amines | 85 |
Alkylation | Aromatic Compounds | Modified Aromatics | 90 |
Asymmetric Synthesis | Imines | Chiral Amines | 92 |
Material Science
Application in Polymer Chemistry
The compound has also found applications in polymer chemistry as a surfactant or stabilizer for emulsions. Its ability to modify surface properties makes it suitable for creating functionalized polymers with enhanced characteristics, such as improved thermal stability and mechanical strength .
Case Study: Emulsion Stabilization
In a study focusing on the stabilization of polymer emulsions, this compound was used to enhance the stability of water-in-oil emulsions. The results indicated a significant reduction in droplet coalescence, leading to more stable formulations over time .
Mécanisme D'action
The mechanism of action of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide can be compared with other similar compounds, such as:
- 1-(4-(1-methyl-1H-pyrrol-2-yl)phenyl)ethanone
- 1,1′-((1-methyl-1H-pyrrole-2,5-diyl)bis(4,1-phenylene))diethanone
These compounds share structural similarities with this compound but may have different properties and applications . The uniqueness of this compound lies in its specific chemical structure and the resulting effects on its reactivity and applications .
Activité Biologique
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, a quaternary ammonium compound, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on antibacterial and antifungal activities, cytotoxicity, and other relevant biological effects.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, which enhances its solubility in biological media. The presence of the pyrrole ring contributes to its unique chemical reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.
Table 1: Antibacterial Activity Profiles
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 μg/mL |
Escherichia coli | 8 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
Acinetobacter baumannii | 2 μg/mL |
The compound exhibited significant activity against Staphylococcus aureus and Acinetobacter baumannii, with MIC values indicating potent inhibitory effects (Table 1). Notably, it showed enhanced efficacy against methicillin-resistant strains.
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various pathogenic fungi, making it a candidate for further development as an antifungal agent.
Table 2: Antifungal Activity Profiles
Fungi | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 μg/mL |
Aspergillus niger | 64 μg/mL |
The compound's antifungal activity was particularly notable against Candida albicans, which is significant given the rising incidence of fungal infections in immunocompromised patients (Table 2).
Cytotoxicity and Safety Profile
Evaluating the safety profile of this compound is crucial for its therapeutic application. Studies assessing cytotoxicity in human cell lines have shown that the compound exhibits low toxicity at therapeutic concentrations.
Table 3: Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
HepG2 (liver) | >100 |
HeLa (cervical) | 78 |
The IC50 values indicate that the compound has a favorable safety margin, with HepG2 cells showing no significant cytotoxicity even at high concentrations (Table 3).
The biological activity of this compound is thought to involve multiple mechanisms:
- Membrane Disruption : The quaternary ammonium structure facilitates interaction with microbial membranes, leading to increased permeability.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.
Case Studies
Several case studies have illustrated the potential applications of this compound in clinical settings:
- In Vivo Efficacy : A study demonstrated that this compound significantly reduced bacterial load in murine models infected with Staphylococcus aureus.
- Combination Therapy : It has been evaluated in combination with conventional antibiotics, showing synergistic effects that enhance overall antimicrobial efficacy.
Propriétés
IUPAC Name |
trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZPXDBHAVOCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492814 | |
Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54828-80-7 | |
Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.